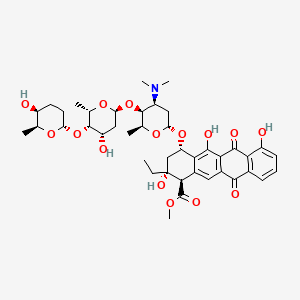

aclacinomycin N

Description

Properties

CAS No. |

64474-88-0 |

|---|---|

Molecular Formula |

C42H55NO15 |

Molecular Weight |

813.9 g/mol |

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H55NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24-25,27-31,35,39-40,44-46,49,51H,8,12-13,15-17H2,1-7H3/t18-,19-,20-,24-,25-,27-,28-,29-,30-,31-,35-,39+,40+,42+/m0/s1 |

InChI Key |

CPUWOKRFRYWIHK-BPPBZOKFSA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CC[C@@H]([C@@H](O7)C)O)O)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O |

Other CAS No. |

64474-88-0 |

Synonyms |

aclacinomycin aclacinomycin B aclacinomycin Hydrochloride aclacinomycin M aclacinomycin N aclacinomycin S aclacinomycin T aclacinomycin X aclacinomycin Y aclacinomycins MA 144 N1 MA 144 S1 siwenmycin |

Origin of Product |

United States |

Biosynthesis Pathway and Enzymatic Transformations of Aclacinomycin N

Genomic and Enzymatic Basis of Anthracycline Biosynthesis

The biosynthesis of anthracyclines like aclacinomycin is a multifaceted process encoded by a cluster of genes within the producing organism, typically Streptomyces galilaeus. These genes direct the synthesis of the aglycone core and the subsequent glycosylation and tailoring reactions.

Involvement of Minimal Polyketide Synthase (minPKS) in Aklavinone (B1666741) Formation

The foundational structure of aclacinomycins, the aglycone aklavinone, is assembled by a type II minimal polyketide synthase (minPKS). This enzymatic complex catalyzes the iterative condensation of small carboxylic acid units to form a polyketide chain. The process initiates with a propionyl-CoA starter unit and involves nine molecules of malonyl-CoA as extender units, ultimately yielding a 21-carbon polyketide chain. mdpi.com This initial assembly is a critical determinant of the final anthracycline structure.

Role of AknB, AknC, AknD, AknE2, and AknF in Initial Chain Elongation

The core components of the minPKS responsible for aklavinone biosynthesis include several key proteins. AknB (ketosynthase α) and AknC (ketosynthase β or chain length factor) work in concert to catalyze the condensation reactions that extend the polyketide chain. mdpi.com AknD serves as the acyl carrier protein (ACP), which tethers the growing polyketide chain. mdpi.com The selection of the unusual propionate (B1217596) starter unit is influenced by the presence of AknE2 and AknF. mdpi.comacs.orgresearchgate.netnih.gov The coordinated action of these enzymes ensures the correct assembly of the decaketide backbone that will be further processed to form aklavinone. mdpi.com

Specific Conversions Involving Aclacinomycin N

Following the glycosylation of the aklavinone core, a series of specific enzymatic transformations occur, with this compound serving as a key substrate.

Transformation of Aclacinomycin T to this compound

The biosynthesis of this compound involves the conversion of its precursor, aclacinomycin T. L-rhodinose is considered the terminal sugar that is initially added to aclacinomycin T. This is then converted to L-cinerulose to form this compound. mdpi.com

Aclacinomycin Oxidoreductase (AknOx)-Catalyzed Steps

A crucial enzyme in the final steps of aclacinomycin biosynthesis is Aclacinomycin Oxidoreductase (AknOx). This FAD-dependent enzyme is responsible for modifying the terminal sugar residue of this compound. mdpi.comuniprot.org

Structural and Catalytic Features of AknOx Enzyme

RdmC and RdmB Enzyme Substrate Specificities for this compound and Related Compounds

The enzymes RdmC (aclacinomycin methyl esterase) and RdmB (aclacinomycin-10-hydroxylase) from Streptomyces purpurascens are involved in the modification of the aclacinomycin scaffold. oup.com Their activity is highly dependent on the structure of the substrate, particularly the number of sugar residues attached. oup.com

In vitro studies have shown that while aclacinomycins with one, two, or three sugar residues can serve as substrates for both RdmC and RdmB, the enzymes exhibit a strong preference for the monosaccharide derivative, aclacinomycin T. oup.com The activity of both enzymes decreases by 70-90% on two- and three-sugar aclacinomycins, including this compound. oup.com RdmC catalyzes the removal of the methyl group from the C-15 position, and RdmB subsequently hydroxylates the C-10 position. oup.comnih.gov

Aclacinomycin A has been shown to act as a competitive inhibitor of the enzyme RdmC. oup.com In competitive inhibition, the inhibitor molecule resembles the substrate and binds to the active site of the enzyme, preventing the actual substrate from binding. wikipedia.orgpharmacologycanada.org The presence of aclacinomycin A competes with the preferred substrate, aclacinomycin T, for binding to the active site of RdmC, thereby inhibiting the modification of aclacinomycin T at the C-10 position. oup.com

Strategies for Metabolic Engineering and Strain Improvement in Anthracycline Production Research

Metabolic engineering and strain improvement are key strategies for enhancing the production of known anthracyclines and for generating novel analogues. researchgate.net These approaches often involve the manipulation of biosynthetic pathways in microbial hosts. researchgate.netresearchgate.net

Reconstitution of Non-Native Polyketide Synthase Systems

A significant strategy in metabolic engineering is the reconstitution of polyketide synthase (PKS) systems in heterologous hosts. acs.org Anthracyclines are synthesized by type II PKS systems, which are multi-enzyme complexes that build the polyketide backbone. mdpi.com By introducing and expressing the genes for a minimal PKS from one organism into a different host, it is possible to produce the core polyketide scaffold, which can then be modified by other tailoring enzymes to create a variety of anthracyclines. acs.orgacs.org

Optimization of Biosynthetic Promoters and Chassis Cells

The industrial-scale production of this compound and related anthracyclines via microbial fermentation is often limited by the low yields obtained from wild-type producer strains. mdpi.com To overcome this limitation, significant research has focused on the strategic optimization of both the regulatory elements controlling the biosynthetic gene cluster (BGC) and the microbial host, or "chassis cell," responsible for production. researchgate.net These metabolic engineering and synthetic biology approaches aim to create more efficient and robust production platforms. mdpi.com

Promoter Engineering for Enhanced Gene Expression

The biosynthesis of secondary metabolites like aclacinomycin in Streptomyces is governed by a complex, hierarchical regulatory network. mdpi.com This network includes pathway-specific regulators that directly control the transcription of the BGC. mdpi.com In the aclacinomycin pathway, key activators belong to the Streptomyces Antibiotic Regulatory Protein (SARP) family, such as AknO and AknI. mdpi.comresearchgate.net These proteins are critical for initiating the biosynthetic cascade; for instance, the inactivation of the gene aknO completely blocks the production of aclacinomycin A, demonstrating its essential role as a transcriptional activator. mdpi.comresearchgate.net

Engineering these regulatory systems is a primary strategy for enhancing production. Research has identified not only SARPs but also other regulatory families, like LuxR and TetR, located adjacent to the aclacinomycin BGC, suggesting multiple layers of control that could be targeted for modification. mdpi.com A powerful technique involves replacing native, tightly regulated promoters with strong, constitutive promoters to drive high-level expression of key genes. For example, the strong constitutive promoter kasOp* has been successfully used to control the expression of tailoring enzyme genes, which can improve the metabolic flux towards the desired cyclic products and reduce the formation of shunt metabolites. nih.gov The development of synthetic promoter libraries with a range of strengths allows for the fine-tuning of individual gene expression levels, which is crucial for balancing complex biosynthetic pathways. aimspress.com

Table 1: Key Regulatory Genes in Aclacinomycin Biosynthesis

| Gene/Regulator Family | Function/Role | Organism/Pathway | Reference(s) |

|---|---|---|---|

| aknO | Putative activator (SARP family); essential for pathway activation. | Streptomyces galilaeus / Aclacinomycin | mdpi.com, researchgate.net, secondarymetabolites.org |

| aknI | Homologous to SARP family regulators. | Streptomyces galilaeus / Aclacinomycin | mdpi.com, researchgate.net |

| LuxR Family | Transcriptional regulators often involved in quorum sensing. Found adjacent to the aclacinomycin BGC. | Streptomyces galilaeus / Aclacinomycin | mdpi.com, acs.org |

| TetR Family | Transcriptional repressors often controlling antibiotic resistance and biosynthesis. Found adjacent to the aclacinomycin BGC. | Streptomyces galilaeus / Aclacinomycin | mdpi.com |

Chassis Cell Optimization for Improved Production

The choice and engineering of the microbial host are as critical as promoter optimization. While Streptomyces galilaeus is a native producer of aclacinomycins, researchers have turned to both classical mutagenesis and rational engineering of native and heterologous hosts to create superior production strains. utupub.fi

Classical mutagenesis, using agents like N-methyl-N'-nitro-N-nitrosoguanidine (NTG), has proven effective. This method was used to develop the mutant strain Streptomyces lavendofoliae DKRS, which exhibited a four-fold increase in aclacinomycin A production, reaching titers of up to 125 mg/L in optimized fermentation media. jmb.or.kr

More targeted, modern synthetic biology approaches have focused on developing robust heterologous hosts. Streptomyces coelicolor is a well-characterized model organism that has been engineered for this purpose. A significant breakthrough was the creation of an improved S. coelicolor M1152 derivative by deleting the matAB gene cluster. nih.govacs.org This deletion prevents the formation of mycelial aggregates, leading to more dispersed growth, which in turn improves biomass accumulation and the production of secondary metabolites. nih.govacs.org By leveraging a synthetic biology toolbox with optimized promoters and genes in this engineered host, researchers successfully produced aklavinone, a key precursor to this compound, at titers of 15–20 mg/L. nih.govacs.orgresearchgate.net

Furthermore, the modular nature of anthracycline biosynthesis allows for the engineering of established industrial strains. For example, an industrial Streptomyces peucetius strain, originally optimized for doxorubicin (B1662922) production, was successfully re-engineered by introducing glycosyltransferase genes (aknS, aknT) and methyltransferase genes from the aclacinomycin pathway to produce novel N,N-dimethylated anthracyclines. frontiersin.org This highlights the potential of using highly productive, existing industrial chassis and re-tooling their genetic machinery for the synthesis of new or enhanced compounds. frontiersin.org

Table 2: Examples of Engineered Chassis Cells for Aclacinomycin-Related Production

| Original Strain | Modification | Target Compound(s) | Result / Titer | Reference(s) |

|---|---|---|---|---|

| Streptomyces lavendofoliae | NTG Mutagenesis (strain DKRS) | Aclacinomycin A | 4-fold increase; up to 125 mg/L | jmb.or.kr |

| Streptomyces coelicolor M1152 | Deletion of matAB gene cluster | Aklavinone | Dispersed growth, improved biomass; 15-20 mg/L | nih.gov, acs.org |

| Recombinant Streptomyces | Optimization of promoters, enzymes, and chassis cell | Aklavinone | 15-20 mg/L | mdpi.com, researchgate.net |

Structure Activity Relationship Sar Studies of Aclacinomycin N and Analogues

Influence of Aglycone Modifications on Biological Activity

Modifications to the aglycone portion of anthracyclines, which include changes to hydroxyl groups and the C-9 side chain, significantly influence their biological activity, including cytotoxicity and the inhibition of macromolecular synthesis.

Role of Hydroxyl Groups at C-1, C-2, C-4, C-6, and C-11

The presence and position of hydroxyl groups on the aglycone are crucial for the in vitro potency of anthracycline compounds.

C-6 Hydroxyl Group: Compounds lacking a hydroxyl group at C-6, such as an anthracycline containing α2-rhodomycinone, or those with a methoxyl group at C-6 (e.g., 6-O-methylaclacinomycin A), exhibit lower cytotoxicity and reduced RNA and DNA synthesis-inhibiting activity compared to compounds possessing a C-6 hydroxyl group. wikipedia.orgfishersci.ca

C-2 Hydroxyl Group: The hydroxyl group at C-2 does not appear to significantly influence the in vitro potency of these compounds. wikipedia.orgfishersci.ca

C-1 and C-11 Hydroxyl Groups: Hydroxyl groups at C-1 and/or C-11 have been shown to enhance in vitro potency. wikipedia.orgfishersci.ca However, these groups can decrease the activity that prolongs the lifespan of L1210-bearing mice, although this effect is observed at lower effective doses. wikipedia.orgfishersci.ca Hydroxylation at C-1, C-2, or C-11 also leads to a marked decrease in the binding ability with aclacinomycin A antisera.

C-4 Position: For compounds with variations at the C-4 position, in vitro potency increases in the following order: methoxy (B1213986) < hydroxy < deoxy. wikipedia.orgfishersci.ca

The impact of hydroxyl group modifications on in vitro potency is summarized in the table below:

| Hydroxyl Group Position | Influence on In Vitro Potency | Impact on L1210 Lifespan Prolongation | Impact on Aclacinomycin A Antisera Binding |

| C-1 and/or C-11 | Enhanced | Decreased | Decreased |

| C-2 | No significant influence | Not specified | Decreased |

| C-4 | Deoxy > Hydroxy > Methoxy | Not specified | Decreased (4-O-methylation) |

| C-6 | Essential (presence increases) | Not specified | Decreased (6-O-methylation) |

Impact of Side Chain at C-9 and 10-Carbomethoxy Group

Modifications to the side chain at C-9 and the presence of a 10-carbomethoxy group also contribute to the biological activity profile of anthracyclines.

C-9 Side Chain: The side chain at C-9 in aklavinone- and daunomycinone-glycosides has a slight influence on cytotoxicity and the inhibition of RNA and DNA synthesis in intact cells. wikipedia.orgfishersci.ca Ethyl, isopropyl, and acetonyl derivatives at C-9 demonstrated equal potency, while the methyl derivative exhibited the least activity. wikipedia.orgfishersci.ca Minor alterations in the C-9 side chain had less effect on the binding to aclacinomycin A antisera.

10-Carbomethoxy Group: The presence of a 10-carbomethoxy group in the S-configuration has been shown to decrease the inhibitory activity on RNA synthesis. wikipedia.orgfishersci.ca Conversely, the removal of this group at C-10 results in a marked reduction in both cytotoxicity and the activity that inhibits nucleic acid synthesis. wikipedia.orgfishersci.ca The removal of the methoxycarbonyl group at C-10 also led to a decrease in the binding ability with aclacinomycin A antisera.

Impact of Sugar Moiety Modifications on Cellular and Molecular Effects

The sugar moiety attached to the anthracycline aglycone is a critical determinant of its cellular and molecular effects, particularly concerning mutagenicity and differentiation induction.

Significance of the Amino Moiety for Mutagenicity

The amino function present on the sugar moiety is considered essential for the in vitro activity of anthracyclines. wikipedia.org

Studies have shown that while aclacinomycin A was non-mutagenic in a Salmonella test, its derivative, N-demethylaclacinomycin A, was mutagenic.

Similarly, aclavin, a hydrolysis product of aclacinomycin A, was non-mutagenic, but N-demethylaclavin was found to be mutagenic.

These findings suggest that the amino moiety of anthracycline glycosides is crucial for their mutagenic potential.

Effects of N-Alkylation of the Sugar Moiety on Mutagenicity and Differentiation Induction

N-alkylation of the amino sugar moiety has a profound impact on the genotoxic properties of anthracyclines.

N-alkylation of the aminosugar moiety can abolish or significantly reduce the mutagenicity and carcinogenicity of anthracyclines.

Aclacinomycin A, which contains a dimethylated oligosaccharide, has been demonstrated to be non-carcinogenic in both in vitro and animal models.

Furthermore, N,N-dimethylation of the carbohydrate attached to the anthraquinone (B42736) aglycone has been observed to strongly improve histone eviction and enhance the cytotoxicity of these compounds.

Beyond genotoxicity, anthracycline drugs like aclacinomycin (ACM) are potent inducers of differentiation in leukemic cells, such as human erythroleukemic K562 cells.

Comparative Potency of Monosaccharide, Disaccharide, and Trisaccharide Forms

The number of sugar units attached to the aglycone also influences the potency of anthracyclines.

In vitro studies have shown that disaccharides and trisaccharides generally exhibit greater potency than monosaccharides. wikipedia.org This difference is reflected in their respective IC50 values for the inhibition of DNA and RNA synthesis. wikipedia.org

However, for activity against multidrug resistant (MDR) cell lines within the aclacinomycin series, the trisaccharide moiety was not found to be an essential feature. For instance, aklavin, which is a monosaccharide, demonstrated a low resistance factor (RF) value, indicating its effectiveness against MDR lines.

Structure-Specific Inhibition of Enzyme Activities (e.g., Farnesyl Transferase)

Aclacinomycin N (ACN) is an anthracycline antibiotic and a metabolite, structurally characterized as a derivative of aclacinomycin A (also known as aclarubicin) where a keto group on the trisaccharide fragment has been stereospecifically reduced to the corresponding alcohol. It also functions as an antineoplastic agent. nih.gov While this compound itself has not been extensively reported for direct farnesyl transferase (FTase) inhibition, significant structure-activity relationship (SAR) studies concerning FTase inhibition have been conducted on its closely related analogue, aclacinomycin A, and its derivatives.

Farnesyl transferase is a crucial enzyme involved in the post-translational modification of proteins, particularly Ras oncoproteins, by attaching a 15-carbon farnesyl isoprenoid group. nih.govebm-journal.org This farnesylation is essential for Ras protein localization to the cell membrane and its subsequent activation, playing a vital role in tumor initiation and progression. nih.gov Inhibitors of FTase (FTIs) have thus been explored as potential anticancer agents. nih.gov

Research has identified specific derivatives of aclacinomycin A that exhibit potent inhibitory activity against FTase. Notably, N-benzyl-aclacinomycin A and N-allyl-aclacinomycin A were discovered as novel FTase inhibitors. nih.govresearchgate.net These compounds demonstrated significant inhibition of FTase activity with half-maximal inhibitory concentration (IC50) values in the sub-micromolar to low-micromolar range. nih.govnih.govresearchgate.net

A key finding from these SAR studies is the crucial role of N-alkylation on the aclacinomycin A scaffold for FTase inhibitory activity. nih.gov In contrast, aclacinomycin A itself, which lacks these N-substitutions, and its C-10 epimers, showed no significant inhibition of FTase activity even at higher concentrations. nih.gov This suggests that the presence of specific N-alkyl groups is a critical structural determinant for the interaction with and inhibition of the farnesyl transferase enzyme. The inhibition by N-benzyl-aclacinomycin A and N-allyl-aclacinomycin A was also found to be specific to FTase, as these compounds did not inhibit geranylgeranyltransferase (GGTase) or geranylgeranyl pyrophosphate (GGPP) synthase at concentrations up to 100 μM. nih.gov

The observed FTase inhibition by these aclacinomycin A derivatives translates into biological effects, such as blocking the membrane localization of H-Ras and inhibiting the activation of the H-Ras-dependent PI3K/Akt pathway in cultured A431 cells. nih.gov Furthermore, these compounds were shown to inhibit epidermal growth factor (EGF)-induced migration of A431 cells, suggesting a mechanism involving the inhibition of H-Ras farnesylation. nih.gov

The following table summarizes the FTase inhibitory activity of aclacinomycin A derivatives:

| Compound | FTase IC50 (µM) |

| N-benzyl-aclacinomycin A | 0.86 nih.gov |

| N-allyl-aclacinomycin A | 2.93 nih.gov |

| Aclacinomycin A | No inhibition nih.gov |

| C-10 epimers of ACM A derivatives | No inhibition nih.gov |

Preclinical Research Methodologies and Models

In Vitro Cellular Models

Aclacinomycin N has been extensively studied across a diverse panel of human and murine cancer cell lines, which serve as fundamental models for assessing its antitumor activity. These cell lines represent a range of hematological malignancies and solid tumors.

Commonly utilized human cancer cell lines include:

A549 (Lung Carcinoma): Used to evaluate cytotoxicity and the induction of apoptosis. notulaebotanicae.ro

HepG2 (Hepatocellular Carcinoma): A model for studying the compound's effects on liver cancer cells. waocp.org

MCF-7 (Breast Adenocarcinoma): A key model for breast cancer research. medchemexpress.com

HL-60 (Promyelocytic Leukemia): Extensively used to study the differentiation-inducing properties of this compound in acute myeloid leukemia (AML). frontiersin.org

AML Cell Lines (KG-1α): These cells are used to investigate the cytotoxic and apoptotic effects of this compound, particularly in the context of AML. frontiersin.org

Murine cell lines have also been instrumental:

L1210 (Lymphocytic Leukemia): A standard model for assessing the in vivo and in vitro antitumor effects of chemotherapeutic agents. medchemexpress.com

Friend Erythroleukemia Cells: These cells are particularly valuable for studying the induction of cellular differentiation, a key mechanism of this compound. nih.govnih.gov

The choice of cell line allows researchers to investigate the efficacy of this compound against specific cancer types and to explore its mechanisms in different genetic backgrounds.

To quantify the cytotoxic effects of this compound, researchers employ various cell viability assays. These assays determine the concentration of the compound required to inhibit cellular growth or kill cancer cells. A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. mdpi.com

Standard methods for determining cell viability and cytotoxicity include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. scielo.br

Cell-titer-blue assay: This is another method used to assess cell viability. medchemexpress.com

LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, providing a measure of cytotoxicity. acs.org

These assays are typically performed by exposing cancer cell lines to a range of this compound concentrations over a specific period (e.g., 24, 48, or 72 hours). mdpi.com The results are then used to generate dose-response curves and calculate IC50 values. For instance, studies have shown that aclacinomycin A can inhibit the ubiquitin-ATP-dependent proteolytic activity in rabbit reticulocytes with an IC50 of 52 μM. medchemexpress.com

This compound is known to induce programmed cell death, or apoptosis, in cancer cells. ebi.ac.uk Various methods are used to detect and quantify apoptosis, providing insight into the compound's mechanism of action.

Key techniques for analyzing apoptosis include:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis. notulaebotanicae.roaxionbiosystems.com

Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. takara.co.kr Assays that measure the activity of key caspases, such as caspase-3 and caspase-7, are used to confirm the induction of apoptosis. biomol.comstemcell.com These assays often use fluorogenic substrates that are cleaved by active caspases, producing a detectable signal. takara.co.krstemcell.com

TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. axionbiosystems.com

Studies have demonstrated that the combination of aclacinomycin with allogeneic natural killer (NK) cells significantly increases apoptosis in AML cells. frontiersin.orgresearchgate.net

This compound exerts its anticancer effects in part by interfering with the synthesis of essential macromolecules within cancer cells. Assays that measure the inhibition of DNA, RNA, and protein synthesis are therefore critical for understanding its mechanism.

RNA Synthesis Inhibition: this compound is a known inhibitor of nucleic acid synthesis, with a particular potency against RNA synthesis. medchemexpress.com This is often studied using radiolabeled precursors, such as [3H]-uridine, which are incorporated into newly synthesized RNA. The reduction in incorporated radioactivity in the presence of the drug indicates the level of inhibition. luc.edu Aclacinomycin B, a related compound, has been shown to effectively inhibit double-stranded DNA-directed RNA synthesis. nih.gov

DNA Synthesis Inhibition: Similarly, the inhibition of DNA synthesis can be measured by monitoring the incorporation of radiolabeled thymidine.

Protein Synthesis Inhibition: The effect on protein synthesis is assessed by measuring the incorporation of radiolabeled amino acids, such as [3H]-alanine, into cellular proteins. nih.gov Interestingly, studies in Friend erythroleukemia cells have shown that aclacinomycin A's inhibition of protein synthesis may be a secondary effect resulting from reduced amino acid uptake across the cell membrane, rather than a direct inhibition of the translational machinery. nih.gov

These assays typically involve treating cancer cells with this compound and then adding the respective radiolabeled precursor for a short period. The amount of radioactivity incorporated into the macromolecule is then quantified to determine the extent of inhibition.

A unique characteristic of this compound is its ability to induce cellular differentiation, particularly in certain types of leukemia cells. nih.gov This means it can cause cancer cells to mature into non-proliferating, more specialized cell types.

Friend Erythroleukemia Cells: This murine cell line is a classic model for studying erythroid differentiation. researchgate.net Treatment with aclacinomycin A induces these cells to produce hemoglobin and undergo morphological changes characteristic of mature red blood cells. nih.gov

HL-60 and other AML Cell Lines: In these human leukemia cell lines, this compound can induce differentiation towards mature granulocytes or monocytes. frontiersin.orgnih.gov This effect is often assessed by observing changes in cell morphology, the expression of cell surface markers associated with mature hematopoietic cells (e.g., CD11b, CD14), and functional assays like the ability to produce reactive oxygen species.

The differentiation-inducing property of this compound is significant because it represents an alternative anticancer mechanism to direct cytotoxicity and is being explored as a potential therapeutic strategy for AML. nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. This compound has been investigated for its potential to inhibit these processes.

Commonly used in vitro assays include:

Wound Healing/Scratch Assay: A confluent monolayer of cancer cells is "scratched" to create a cell-free gap. The ability of the cells to migrate and close this gap over time is monitored, and the rate of closure is quantified. frontiersin.orgsartorius.com

Transwell Migration/Boyden Chamber Assay: This assay uses a two-chamber system separated by a porous membrane. Cancer cells are placed in the upper chamber, and a chemoattractant can be placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is quantified. frontiersin.orgsartorius.com

Invasion Assay: This is a modification of the transwell migration assay where the porous membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel. This assay measures the ability of cells to not only migrate but also to degrade the ECM barrier, mimicking the invasion process. frontiersin.orgnih.gov

Studies have shown that aclacinomycin can inhibit the migration and invasion of fibrosarcoma cells in a dose-dependent manner. nih.gov Furthermore, novel derivatives of aclacinomycin A have been found to block cancer cell migration by inhibiting farnesyl transferase, an enzyme involved in cell signaling pathways that regulate cell movement. nih.gov

Gene Expression and Proteomic Profiling

The influence of aclacinomycin on cellular function has been investigated through gene expression and proteomic profiling, revealing its impact on various transcriptional and translational processes. Studies have shown that aclacinomycin treatment can modulate the expression of specific genes and proteins, which underlies its activity.

In human erythroleukemic K562 cells, aclacinomycin has been identified as a potent inducer of erythroid differentiation. This process is associated with the overexpression of key erythroid-specific transcription factors, GATA-1 and NF-E2. nih.gov Electrophoretic mobility shift assays demonstrated a time-dependent increase in the binding of GATA-1 to the γ-globin gene promoter and NF-E2 to the porphobilinogen (B132115) deaminase gene promoter following treatment. nih.gov This enhanced binding capacity was accompanied by an increase in the mRNA levels of GATA-1, the erythropoietin receptor, γ-globin, and porphobilinogen deaminase. nih.govnih.govaacrjournals.org This suggests that aclacinomycin's differentiating effect is mediated by modulating the expression of transcription factors that specifically regulate erythroid genes. nih.gov The transcriptional activation of these genes appears to depend on de novo protein synthesis, as it is inhibited by cycloheximide. aacrjournals.org

Aclacinomycin's role as a proteasome inhibitor also has significant downstream effects on gene expression. By inhibiting the proteasome, aclacinomycin prevents the degradation of the SWI/SNF ATPase subunit, Brg1. nih.gov This leads to the enhanced retention of Brg1 at the promoters of inflammatory genes, such as IL-6, thereby fine-tuning the duration and kinetics of the inflammatory response. nih.govfocusbiomolecules.com Similarly, proteasome inhibition by aclacinomycin leads to the accumulation of ubiquitinated p65, a subunit of the NF-κB transcription factor, at gene promoters, up-regulating inflammatory gene transcription. nih.gov

More recent proteomic studies have explored the effects of aclacinomycin in the context of immunotherapy. In acute myeloid leukemia (AML) cell lines, treatment with aclacinomycin was found to increase the expression of molecules associated with immunogenic cell death (ICD), including calreticulin (B1178941) (CRT), adenosine (B11128) triphosphate (ATP), and high mobility group box 1 (HMGB1). frontiersin.org This change in the protein profile of AML cells enhanced their killing by allogeneic natural killer (NK) cells. frontiersin.org Other research has noted that aclacinomycin inhibits the incorporation of amino acids into proteins, which may be linked to a reduced uptake of amino acids through an interaction with the plasma membrane, rather than a direct inhibition of the cell-free translational machinery. nih.gov

A summary of key gene expression changes induced by aclacinomycin is presented in the table below.

Table 1: Gene Expression Changes Induced by Aclacinomycin

| Cell Line | Affected Gene/Protein | Observed Effect | Reference |

|---|---|---|---|

| K562 | GATA-1 | Increased mRNA and binding capacity | nih.govnih.gov |

| K562 | NF-E2 | Increased binding capacity | nih.govnih.gov |

| K562 | Erythropoietin Receptor | Increased mRNA accumulation | nih.gov |

| K562 | γ-globin | Increased transcription | aacrjournals.org |

| K562 | Porphobilinogen Deaminase | Increased transcription | aacrjournals.org |

| ILU-18 | IL-6 | Fine-tuned transcription kinetics | nih.gov |

| KG-1α | Calreticulin (CRT) | Increased protein expression | frontiersin.org |

Enzymatic and Biochemical Assays

Aclacinomycin is recognized as a dual inhibitor of topoisomerase I and topoisomerase II, enzymes critical for resolving DNA topological problems during replication, transcription, and repair. nih.govmedchemexpress.com However, its mechanism of inhibition differs for each enzyme.

Aclacinomycin acts as a catalytic inhibitor of topoisomerase II. scite.ai Unlike topoisomerase poisons such as etoposide, which stabilize the enzyme-DNA "cleavable complex," aclacinomycin is thought to inhibit the catalytic activity of topoisomerase II by preventing the enzyme from binding to DNA in the first place. nih.govscite.ai This action is achieved through the intercalation of the aclacinomycin molecule into the DNA double helix. scite.ai Studies using supercoiled plasmid DNA relaxation assays have confirmed that aclacinomycin A inhibits the catalytic activity of topoisomerase II in a dose-dependent manner. medchemexpress.com

The metabolism of this compound is directly linked to the production of reactive oxygen species (ROS). The enzyme aclacinomycin-N/aclacinomycin-A oxidase, found in Streptomyces galilaeus, catalyzes the final two steps in the biosynthesis of aclacinomycin-group antibiotics. In the first reaction, it oxidizes the terminal L-rhodinose sugar of this compound to generate aclacinomycin A. This oxidation reaction produces hydrogen peroxide (H₂O₂) as a byproduct. The subsequent oxidation of aclacinomycin A to aclacinomycin Y also generates H₂O₂.

This enzymatic production of H₂O₂, a key ROS, can be measured using various assays. Fluorogenic probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) are commonly used to detect intracellular H₂O₂. scbt.com H₂DCFDA is cell-permeable and becomes fluorescent upon oxidation by ROS. scbt.com Another method involves the Amplex Red reagent, which reacts with H₂O₂ in the presence of horseradish peroxidase to produce a highly fluorescent product, resorufin. viamedica.pl While these are general methods, they are applicable to quantifying the ROS generated during the specific enzymatic conversion of this compound. The production of ROS is a known mechanism of cytotoxicity for other anthracyclines like doxorubicin (B1662922), which stimulate ROS formation through redox cycling involving mitochondrial and microsomal enzymes. researchgate.net

Aclacinomycin A is a known inhibitor of the proteasome, the multi-catalytic protease complex responsible for degrading ubiquitinated proteins in eukaryotic cells. medchemexpress.com Biochemical assays have demonstrated that aclacinomycin A specifically inhibits the chymotrypsin-like activity of the 20S proteasome. focusbiomolecules.comnih.gov This inhibition is selective, as it does not significantly affect the trypsin-like or caspase-like activities of the proteasome at similar concentrations. nih.gov The mechanism of action does not involve interfering with the ubiquitination of proteins but rather inhibiting the subsequent degradation of the polyubiquitinated proteins. nih.govmedchemexpress.com Studies have indicated that aclacinomycin targets the β5 subunit of the 20S proteasome. nih.gov

The inhibitory activity of aclacinomycin on the proteasome can be quantified using specific assays. A common method involves using a fluorogenic peptide substrate, such as Suc-Leu-Leu-Val-Tyr-AMC, which is specific for the chymotrypsin-like activity. rcsb.org In the presence of an active proteasome, the substrate is cleaved, releasing the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule, which can be measured spectrophotometrically. rcsb.org The inhibitory effect of aclacinomycin is determined by the reduction in fluorescence compared to an untreated control. Commercially available kits provide the necessary reagents, including purified proteasomes, specific substrates, and known inhibitors (like MG-132) for comparison. acs.org Research has shown that aclacinomycin reversibly inhibits the chymotrypsin-like activity.

While aclacinomycin A itself does not inhibit farnesyl transferase (FTase), certain novel derivatives of the compound have been identified as potent inhibitors of this enzyme. frontiersin.org FTase is responsible for the post-translational farnesylation of proteins, including the Ras superfamily of small GTPases, a critical step for their localization to the cell membrane and subsequent signaling activity.

In a screening for FTase inhibitors, N-benzyl-aclacinomycin A and N-allyl-aclacinomycin A were identified as effective inhibitors. frontiersin.org The inhibitory activity was quantified using FTase activity assays, which typically measure the transfer of a farnesyl group from farnesyl pyrophosphate to a peptide substrate. nih.gov In one such fluorimetric assay, a dansyl-labeled peptide substrate is used, and the farnesylated product is measured by its fluorescence. nih.gov Using this method, the IC₅₀ values for N-benzyl-aclacinomycin A and N-allyl-aclacinomycin A were determined to be 0.86 µM and 2.93 µM, respectively. frontiersin.org The inhibition was found to be specific, as these derivatives did not inhibit the related enzymes geranylgeranyltransferase or geranylgeranyl pyrophosphate synthase.

Table 2: Farnesyl Transferase Inhibition by Aclacinomycin Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-benzyl-aclacinomycin A | Farnesyl Transferase | 0.86 | |

| N-allyl-aclacinomycin A | Farnesyl Transferase | 2.93 |

Structural Biology Approaches

Structural biology studies have provided detailed insights into the enzymes involved in the biosynthesis and modification of aclacinomycin. X-ray crystallography has been employed to determine the three-dimensional structures of several key enzymes, revealing the molecular basis for their catalytic activity and substrate specificity.

The crystal structure of aclacinomycin oxidoreductase (AknOx) , the enzyme that converts this compound to aclacinomycin A and then to aclacinomycin Y, has been resolved. focusbiomolecules.com The structure shows that AknOx belongs to the p-cresol (B1678582) methylhydroxylase superfamily and has a bicovalently attached FAD cofactor. nih.gov The polyketide substrate binds in a deep cleft, with its trisaccharide chain extending into the protein's interior, positioning the terminal sugar against the FAD cofactor for oxidation. nih.govfocusbiomolecules.com

The structure of aclacinomycin-10-hydroxylase (RdmB) , an S-adenosyl-L-methionine-dependent methyltransferase homolog that hydroxylates the anthracycline backbone, has also been determined. nih.gov The enzyme forms a dimer, with each subunit containing a C-terminal nucleotide-binding fold for the cofactor and a large adjacent cleft that serves as the substrate-binding pocket. nih.gov

Additionally, the crystal structure of aclacinomycin methylesterase (RdmC) , which modifies the aklavinone (B1666741) skeleton, has been solved in complex with product analogues. RdmC has a classic α/β hydrolase fold and a smaller α-helical domain. The active site, containing a Ser-His-Asp catalytic triad, is located at the interface of these two domains, within a hydrophobic pocket that accommodates the substrate. These structural studies are crucial for understanding the biosynthetic pathway and for enabling protein engineering efforts to create novel anthracycline compounds.

X-ray Crystallography of Biosynthetic Enzymes (e.g., AknOx, RdmB)

The three-dimensional structures of key enzymes involved in the biosynthesis of aclacinomycin have been elucidated through X-ray crystallography, providing critical insights into their function.

Aclacinomycin-10-hydroxylase (RdmB): The crystal structure of RdmB, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase homolog from Streptomyces purpurascens, was solved to a 2.1 Å resolution. nih.gov This enzyme catalyzes the hydroxylation of 15-demethoxy-epsilon-rhodomycin, a step in rhodomycin (B1170733) biosynthesis. nih.gov The structure shows that RdmB has a fold similar to other methyltransferases and binds SAM. nih.gov The C-terminal domain features a classic α/β nucleotide-binding fold that accommodates the SAM cofactor, and several residues that interact with the cofactor are conserved among O-methyltransferases. nih.gov A large cleft adjacent to the bound SAM molecule extends to the enzyme surface, providing a binding pocket for the substrate. nih.gov

Table 1: Crystallographic Data for Aclacinomycin Biosynthetic Enzymes

| Enzyme | Organism | Resolution | Key Structural Features | PDB ID(s) |

|---|---|---|---|---|

| Aclacinomycin Oxidoreductase (AknOx) | Streptomyces galilaeus | 1.65 Å | Member of p-cresol methylhydroxylase (PCMH) superfamily; Bicovalently attached FAD cofactor (His-70, Cys-130); Deep substrate-binding cleft. nih.govnih.gov | Not specified in sources |

| Aclacinomycin-10-hydroxylase (RdmB) | Streptomyces purpurascens | 2.1 Å | Methyltransferase-like fold; S-adenosyl-L-methionine (SAM) binding; Dimerization via N-terminal domain. nih.gov | 1QZZ, 1R00 nih.gov |

Site-Directed Mutagenesis for Catalytic Mechanism Elucidation

Site-directed mutagenesis has been a pivotal technique for dissecting the catalytic mechanism of AknOx, particularly its unusual ability to catalyze two distinct oxidation reactions at a single active site. nih.govresearchgate.net Structural data combined with mutagenesis studies have shown that different active site residues are responsible for each consecutive reaction. nih.govcapes.gov.br

For the first reaction—the oxidation of the terminal rhodinose (B1234984) sugar to cinerulose A—Tyr-450 acts as the catalytic base, facilitating proton removal from the C-4 hydroxyl group. nih.govcapes.gov.br In the subsequent reaction, which converts cinerulose A to L-aculose, Tyr-378 functions as the catalytic base, abstracting a proton from the C3 position of cinerulose A. nih.govcapes.gov.br Crucially, experiments involving the replacement of the Tyr-378 residue demonstrated that this mutation did not impede the initial conversion of rhodinose to cinerulose A, confirming its specific role in only the second catalytic step. nih.govcapes.gov.br These findings support a mechanism where a single active site employs different residues to sequentially catalyze two FAD-dependent oxidation steps in the aclacinomycin biosynthetic pathway. nih.govnih.gov

In Vivo Animal Models for Mechanistic Research

Studies in Mouse Models for Anti-Leukemia Activity

The anti-leukemic properties of aclacinomycin A have been demonstrated in several mouse models. In studies using mice bearing L-1210 and P-388 leukemia, aclacinomycin A showed significant antitumor activity. researchgate.net When administered intraperitoneally, its efficacy against both leukemia L-1210 and P-388 was comparable to that of daunomycin. researchgate.net Furthermore, aclacinomycin A exhibited a notable anti-leukemia effect on L-1210 when administered orally. researchgate.netmedchemexpress.com The WEHI-3 murine leukemia cell line, which induces myelomonocytic leukemia in BALB/c mice, has also been utilized as an in vivo model to study the anti-leukemia activity of agents including aclacinomycin A. iiarjournals.org

Table 2: Anti-Leukemia Activity of Aclacinomycin A in Mouse Models

| Mouse Model | Leukemia Type | Key Findings | Source(s) |

|---|---|---|---|

| CDF1 Mice | Leukemia L-1210 | Exhibited significant antitumor effect upon oral administration. | researchgate.netmedchemexpress.com |

| DBA/2, CDF1 Mice | Leukemia P-388 | Inhibited tumor growth with intraperitoneal administration. Showed activity comparable to daunomycin. | researchgate.netmedchemexpress.commedchemexpress.com |

| BALB/c Mice | WEHI-3 (Myelomonocytic Leukemia) | Used as an established model for evaluating the anti-leukemia effects of aclacinomycin A. | iiarjournals.org |

Comparative Preclinical Studies in Hamsters for Myocardial Effects

Golden hamsters have been used as an animal model to evaluate and compare the cardiotoxic effects of aclacinomycin A against other anthracyclines, such as adriamycin. nih.gov In one study, the acute cardiotoxicity of aclacinomycin A was found to be more than ten times lower than that of adriamycin. researchgate.net

Electrocardiography (ECG) and electron microscopy were employed to assess myocardial changes following a single intravenous injection. nih.gov Adriamycin induced moderate to remarkable ECG alterations at doses of 3.13 mg/kg, including arrhythmias, blocks, and ST segment changes. nih.gov In contrast, aclacinomycin A only caused slight ECG alterations, such as bradycardia and T-wave flattening, at much higher doses of 75 mg/kg or 100 mg/kg. nih.gov

Ultrastructural analysis of the myocardium revealed that adriamycin caused remarkable damage even at a low dose (6.25 mg/kg), including separation of myofilaments and vacuolization. nih.gov Aclacinomycin A at 25 mg/kg caused only mild changes, such as dilation of the sarcoplasmic reticulum. nih.gov Even at a high dose of 100 mg/kg, the alterations from aclacinomycin A, while moderate, were less severe than those caused by low-dose adriamycin. nih.gov These findings suggest that while the mechanism of cardiotoxicity may be similar, aclacinomycin A affects the heart more mildly than adriamycin. nih.gov

Toxicokinetic and Metabolite Identification Studies in Research Models

The pharmacokinetic properties of aclacinomycin A and its metabolites have been investigated in human and animal models. A study in human patients revealed that after administration, the total plasma drug fluorescence initially declined rapidly, reflecting the quick disappearance of the parent aclacinomycin A. nih.gov However, between 2 and 24 hours post-injection, fluorescence levels progressively increased, indicating the appearance of highly fluorescent metabolites. nih.gov

Two major metabolites were observed in human plasma. nih.gov One was identified as metabolite F1 (bisanhydroaklavinone) based on co-chromatography and identical fluorescence spectra with a known standard. nih.gov The second was a novel metabolite that did not match any previously described aclacinomycin A metabolite and possessed a unique fluorescence spectrum. nih.gov This unidentified metabolite was stable to acid hydrolysis and enzymatic treatment with beta-glucuronidase or aryl sulfatase. nih.gov Another study noted that the disposition and metabolites of aclacinomycin A were also studied in beagle dogs. jst.go.jp In an in vitro setting, the efficacy of aclacinomycin was reportedly not subject to metabolism by human liver microsomes. tandfonline.com

Genotoxicity and Mutagenicity Assessment in Experimental Systems

The genotoxic and mutagenic potential of aclacinomycin A has been evaluated in various experimental systems, revealing a profile distinct from other potent anthracyclines like adriamycin and daunomycin. researchgate.netnih.gov

In the Salmonella typhimurium mutagenesis assay (Ames test), aclacinomycin A was found to be non-mutagenic or only weakly mutagenic. researchgate.netnih.govresearchgate.net Similarly, it was devoid of mutagenic activity in assays using V79 Chinese hamster cells. nih.govresearchgate.net This is in stark contrast to adriamycin and daunomycin, which are highly mutagenic in these same test systems. researchgate.netnih.gov The lack of mutagenicity has been linked to the N-alkylation of the sugar moiety; studies have shown that the derivative N-demethylaclacinomycin A is mutagenic, indicating the N,N-dimethylamino group is critical for reducing mutagenic activity. researchgate.netnih.gov

Despite its low mutagenicity, aclacinomycin A was found to be active in inducing unscheduled DNA synthesis (UDS) in primary rat hepatocytes. nih.govresearchgate.net The induction of UDS is an indicator of DNA damage that triggers a DNA repair response. researchgate.net In other studies using V79 Chinese hamster cells and their DNA repair-deficient counterparts (irs-2), aclarubicin (B47562) was shown to induce cytotoxic effects and DNA damage. researchgate.net

Table 3: Summary of Genotoxicity and Mutagenicity Assays for Aclacinomycin A

| Assay System | Endpoint Measured | Result for Aclacinomycin A | Comparison with Adriamycin/Daunomycin | Source(s) |

|---|---|---|---|---|

| Salmonella typhimurium (Ames Test) | Gene Mutation | Non-mutagenic / Weakly mutagenic | Highly mutagenic | researchgate.netnih.govresearchgate.net |

| V79 Chinese Hamster Cells | Gene Mutation | Non-mutagenic | Highly mutagenic | researchgate.netnih.govresearchgate.net |

| Primary Rat Hepatocytes | Unscheduled DNA Synthesis (UDS) | Active (Induced UDS) | Weakly active or inactive | researchgate.netnih.govresearchgate.net |

Salmonella typhimurium Mutagenesis Assay

The Salmonella typhimurium mutagenesis assay, also known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds. The test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay determines if a substance can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and thus grow on a histidine-free medium.

In studies investigating the mutagenicity of anthracycline glycosides, this compound (referred to as aclacinomycin A in the studies) was found to be nonmutagenic in the Salmonella test. nih.govnih.gov However, its derivative, N-demethylaclacinomycin A, exhibited mutagenic properties. nih.govnih.gov Similarly, aclavin and 1-deoxypyrromycin, which are hydrolysis products of aclacinomycin A, were nonmutagenic, whereas their N-demethylated counterparts were mutagenic. nih.govnih.gov These findings suggest that the amino moiety of anthracycline glycosides is crucial for their mutagenic activity. nih.govnih.gov

Further research has indicated that anthracyclines with N-alkylated sugar moieties, such as aclacinomycin A, are generally not mutagenic or only weakly mutagenic in bacterial assays. nih.gov This is in contrast to compounds with a daunosamine (B1196630) sugar moiety, like adriamycin and daunomycin, which are highly mutagenic in this assay. nih.gov The addition of a metabolic activation system (S9 mix) generally decreased the mutagenicity of the daunosamine-containing compounds. nih.gov

The non-mutagenic nature of aclacinomycin A in the Salmonella assay, alongside the mutagenicity of its N-demethylated derivative, highlights the influence of the N,N-dimethylamino group on the genotoxic potential of the molecule. researchgate.net

**Table 1: Mutagenicity of this compound and Related Compounds in *Salmonella typhimurium***

| Compound | Mutagenic Activity | Reference |

| This compound (Aclacinomycin A) | Nonmutagenic | nih.govnih.govnih.gov |

| N-demethylaclacinomycin A | Mutagenic | nih.govnih.gov |

| Aclavin | Nonmutagenic | nih.gov |

| N-demethylaclavin | Mutagenic | nih.gov |

| 1-deoxypyrromycin | Nonmutagenic | nih.gov |

| N-demethyl-1-deoxypyrromycin | Mutagenic | nih.gov |

| Daunomycin | Highly Mutagenic | nih.govnih.gov |

| N-methyldaunomycin | Weakly Mutagenic | nih.gov |

| N-dimethyldaunomycin | Nonmutagenic | nih.gov |

| Adriamycin | Highly Mutagenic | nih.gov |

V79 Chinese Hamster Cell Assays

V79 Chinese hamster cells are a fibroblast-like cell line derived from the lung of a male Chinese hamster. atcc.org They are frequently used in toxicology and cancer research to assess the cytotoxicity and genotoxicity of chemical compounds. These cells have a high plating efficiency and a relatively short generation time, making them suitable for mutation assays. atcc.org

Studies using V79 cells have shown that this compound (aclacinomycin A) induces DNA damage. glpbio.com In contrast to its non-mutagenic profile in the Salmonella assay, aclacinomycin A was found to be weakly mutagenic or not mutagenic at all in V79 cells. nih.govresearchgate.net This suggests that the genotoxic effects of aclacinomycin A in mammalian cells may not primarily be through the induction of gene mutations.

Research comparing various anthracycline derivatives found that compounds with N-alkylated sugar moieties, including aclacinomycin A, were significantly less mutagenic in V79 cells than those with a daunosamine sugar, such as adriamycin and daunomycin. nih.gov Cocultivation of V79 cells with rat hepatocytes, a method to introduce metabolic activation, generally reduced the mutagenicity of the daunosamine-containing anthracyclines. nih.gov

Table 2: Genotoxicity of this compound in V79 Chinese Hamster Cells

| Endpoint | Result for this compound (Aclacinomycin A) | Reference |

| DNA Damage | Induces DNA damage | glpbio.com |

| Mutagenicity | Weakly mutagenic or non-mutagenic | nih.govresearchgate.net |

Unscheduled DNA Synthesis (UDS) in Primary Rat Hepatocytes

Unscheduled DNA synthesis (UDS) is a type of DNA synthesis that occurs outside of the normal S-phase of the cell cycle. It is an indicator of DNA excision repair, which is triggered by DNA damage. The UDS assay in primary rat hepatocytes is used to detect the ability of a substance to induce DNA damage that is subsequently repaired.

In studies investigating the genotoxicity of anthracyclines, this compound (aclacinomycin A) was found to be active in inducing unscheduled DNA synthesis in primary rat hepatocytes. researchgate.net This result contrasts with its lack of mutagenicity in the Salmonella assay and its weak or absent mutagenicity in V79 cells. nih.govresearchgate.net

Interestingly, there was no direct correlation found between the results of the UDS assay and the mutagenesis assays for the various anthracyclines tested. nih.gov For instance, while adriamycin and daunomycin were highly mutagenic, they were only weakly active or inactive in inducing UDS. nih.gov Conversely, some non-mutagenic or weakly mutagenic anthracyclines were highly active in the UDS assay. nih.gov This suggests that the induction of UDS by certain anthracyclines may be related to covalent DNA interactions rather than the events leading to mutations. nih.gov

Table 3: Unscheduled DNA Synthesis (UDS) Induction by this compound in Primary Rat Hepatocytes

| Compound | UDS Induction | Reference |

| This compound (Aclacinomycin A) | Active | researchgate.net |

| Adriamycin | Weakly active or inactive | nih.gov |

| Daunomycin | Weakly active or inactive | nih.gov |

DNA Damage Induction Studies

This compound (aclacinomycin A) has been shown to induce DNA damage through various mechanisms. glpbio.com It is known to be an inhibitor of topoisomerase I and II, enzymes that are crucial for managing the topology of DNA during replication and transcription. glpbio.com By inhibiting these enzymes, aclacinomycin A can lead to the accumulation of DNA strand breaks.

Studies have demonstrated that aclacinomycin A induces DNA damage in V79 cells. glpbio.com Furthermore, in the presence of copper(II), aclacinomycin A was shown to induce significant DNA damage in plasmid DNA, a process that was dependent on the presence of hydrogen peroxide. iiarjournals.org This suggests a role for reactive oxygen species (ROS) in the DNA-damaging effects of aclacinomycin A. iiarjournals.org

In a human colon tumor cell line, nanomolar concentrations of aclacinomycin A were found to significantly enhance the formation of gamma-ray-induced DNA double-strand breaks, without affecting the induction of single-strand breaks. nih.gov This enhancement of radiation-induced DNA damage suggests a potential for aclacinomycin A to act as a radiosensitizer. nih.gov It is noteworthy that aclacinomycin A is reported to induce less DNA damage compared to classic anthracyclines like doxorubicin and daunorubicin. researchgate.netnih.gov

Table 4: Summary of DNA Damage Induction by this compound

| Experimental System | Key Findings | Reference |

| V79 Cells | Induces DNA damage | glpbio.com |

| Plasmid DNA | Induces DNA damage in the presence of Cu(II) and H₂O₂ | iiarjournals.org |

| Human Colon Tumor Cell Line | Enhances radiation-induced DNA double-strand breaks | nih.gov |

| General Comparison | Induces less DNA damage than doxorubicin and daunorubicin | researchgate.netnih.gov |

Analytical and Bioanalytical Methodologies in Aclacinomycin Research

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for the separation of individual components from complex mixtures. In the context of aclacinomycin research, its primary application is in the purification of the compound and the analysis of its metabolic fate.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of aclacinomycin compounds and their metabolites. While specific HPLC protocols for aclacinomycin N are not extensively detailed in publicly available literature, the methodologies developed for the closely related aclacinomycin A and its analogues provide a strong framework.

Researchers have established both normal-phase and reverse-phase HPLC methods for the separation and quantification of aclacinomycins. A normal-phase HPLC method, for instance, has been successfully used for the determination of aclacinomycin A and its related compounds. This method typically employs a silica-based column (e.g., µ-Porasil) with a mobile phase consisting of a mixture of chloroform, methanol, acetic acid, water, and triethylamine. Detection is commonly performed using a UV detector set to a wavelength of 436 nm, which is suitable for the chromophore of the anthracycline structure. This approach has proven effective for monitoring fermentation and purification processes.

For the analysis of aclacinomycin A and its metabolites in biological fluids such as plasma, a sensitive and selective reverse-phase HPLC method is often preferred. This typically involves a microparticulate phenethyl derivative of a silica (B1680970) column and a mobile phase of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer. Fluorescence detection is a key feature of this method, offering high sensitivity with excitation and emission wavelengths set appropriately for the fluorescent nature of these compounds (e.g., excitation at 435 nm and emission at 505 nm). This technique allows for the creation of linear calibration curves for the quantification of aclacinomycin A and its metabolites at concentrations as low as the ng/ml range.

A significant challenge in the analysis of aclacinomycin mixtures is the separation of structurally similar analogues, such as aclacinomycin A and aclacinomycin Y. Due to their similar retention times in conventional HPLC systems, accurate quantification can be difficult. To address this, optimized solvent systems have been developed to achieve complete separation of these closely related compounds.

| Parameter | Normal-Phase HPLC | Reverse-Phase HPLC |

| Stationary Phase | µ-Porasil (Silica) | Microparticulate phenethyl derivative of silica |

| Mobile Phase | Chloroform-methanol-acetic acid-water-triethylamine | Acetonitrile-0.03 M ammonium formate buffer (pH 5.0) |

| Detection | UV (436 nm) | Fluorescence (Excitation: 435 nm, Emission: 505 nm) |

| Application | Fermentation & Purification Monitoring | Analysis in Biological Fluids (e.g., Plasma) |

Spectroscopic Methods

Spectroscopic methods are pivotal in determining the molecular structure of compounds. For a complex molecule like this compound, a combination of techniques is required to elucidate its intricate three-dimensional architecture and to identify it within biological samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including complex natural products like aclacinomycins. While a detailed, publicly available NMR structural analysis specifically for this compound is scarce, the principles and techniques used for related compounds like aclacinomycin A and B are directly applicable.

The structural characterization of an aclacinomycin involves a suite of NMR experiments. One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides the initial overview of the number and types of protons and carbons in the molecule. The chemical shifts (δ) in the ¹H NMR spectrum give information about the electronic environment of the protons, while the coupling constants (J) reveal connectivity between adjacent protons. The ¹³C NMR spectrum provides information on all the carbon atoms in the structure.

For a comprehensive structural assignment, two-dimensional (2D) NMR experiments are essential. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the stereochemistry and conformation of the molecule.

In studies of aclacinomycin A and B, 2D NMR spectroscopy has been instrumental in determining their three-dimensional structure when complexed with DNA. These studies revealed how the aglycone part of the molecule intercalates into the DNA and how the trisaccharide chain is positioned in the minor groove. nih.gov Such detailed structural insights are fundamental to understanding their mechanism of action.

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of this compound and for identifying its metabolites.

For the initial identification of the compound, techniques like Desorption Chemical Ionization Mass Spectrometry (DCI-MS) with ammonia (B1221849) as the reagent gas can be used. This method provides positive ion spectra that show pseudomolecular ions such as [M+H]⁺ and [M+NH₄]⁺, confirming the molecular weight of the parent compound. A key advantage of this technique for anthracyclines is that it also produces characteristic fragment ions corresponding to the aglycone and the sugar moieties, which aids in structural confirmation. The fragmentation often occurs at the glycosidic linkages. researchgate.net

In the context of metabolite profiling, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique. nih.govnih.govnih.gov This approach combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. After administration of this compound, biological samples can be analyzed by LC-MS/MS to detect and identify metabolites. The process generally involves:

Separation: The metabolites are separated from the parent drug and other endogenous compounds using HPLC.

Ionization: The separated molecules are ionized, typically using electrospray ionization (ESI).

MS Analysis: The initial mass spectrometer (MS1) scans for the m/z of potential metabolites.

Fragmentation: Precursor ions of interest are selected and fragmented.

MS/MS Analysis: The second mass spectrometer (MS2) analyzes the m/z of the fragment ions.

The fragmentation patterns of the metabolites can be compared to that of the parent compound to elucidate the metabolic transformations that have occurred, such as hydroxylation, demethylation, or cleavage of the sugar moieties.

| Technique | Ionization Method | Key Information Provided |

| DCI-MS | Chemical Ionization (CI) | Molecular weight confirmation ([M+H]⁺, [M+NH₄]⁺), fragmentation of aglycone and sugar moieties. researchgate.net |

| LC-MS/MS | Electrospray Ionization (ESI) | Separation and identification of metabolites, structural information from fragmentation patterns. nih.govnih.govnih.gov |

Proteomic Techniques (e.g., 2-DE combined with MS/MS) for Mechanistic Insights

Proteomics, the large-scale study of proteins, offers a powerful approach to understanding the cellular mechanisms of drug action. While specific proteomic studies focused on this compound are not widely reported, the methodologies are highly relevant for future research into its mechanism of action. For the related aclacinomycin A, it has been shown to inhibit the chymotrypsin-like activity of the proteasome, a key cellular machinery for protein degradation. nih.gov

A common proteomic workflow to gain mechanistic insights involves techniques like two-dimensional gel electrophoresis (2-DE) combined with mass spectrometry. This approach can identify changes in protein expression in cells treated with this compound compared to untreated cells. The typical steps are:

Protein Extraction: Proteins are extracted from control and drug-treated cells.

2-DE Separation: The protein extracts are separated in the first dimension by isoelectric focusing (based on their isoelectric point) and in the second dimension by SDS-PAGE (based on their molecular weight).

Protein Visualization: The separated proteins are visualized as spots on the gel, typically by staining.

Image Analysis: The gel images are analyzed to identify protein spots that show a significant change in intensity (up- or down-regulation) upon drug treatment.

Protein Identification: The differentially expressed protein spots are excised from the gel, digested into smaller peptides (usually with trypsin), and then analyzed by mass spectrometry (e.g., MALDI-TOF MS or LC-MS/MS) to determine their identity by matching the peptide masses or sequences to protein databases.

The identification of proteins whose expression is altered by this compound can provide crucial clues about the cellular pathways and processes affected by the drug, thereby offering a deeper understanding of its therapeutic effects and potential side effects.

Future Research Directions and Unexplored Avenues

Elucidation of Remaining Mechanistic Complexities

While aclacinomycin N is recognized as an anthracycline antibiotic, sharing structural similarities with aclacinomycin A, the full breadth and precise molecular details of its mechanism of action warrant further investigation. Aclacinomycin A (ACR) exhibits a multifaceted mechanism, including the inhibition of both topoisomerases I and II, suppression of tumor invasion, generation of reactive oxygen species, inhibition of chymotrypsin-like activity, and inhibition of angiogenesis. pharmrxiv.demdpi.com Its primary mode of action involves DNA intercalation and topoisomerase II inhibition, leading to DNA damage and programmed cell death (apoptosis) in cancer cells. pharmrxiv.deebi.ac.uk

However, the specific nuances of how this compound interacts with its biological targets, particularly at the molecular level, remain to be fully elucidated. Anthracyclines, in general, influence DNA and chromatin structure through two distinct mechanisms: histone eviction from open chromosomal regions and the inhibition of topoisomerase II, which results in the formation of double-stranded DNA breaks. Research on other anthracyclines, such as adriamycin, indicates that their antitumor activity is not yet completely understood, with questions regarding their differential clinical activities remaining unanswered. Aclacinomycin A is known to act as a "topoisomerase poison," stabilizing the DNA-topoisomerase cleavage complex at a specific point in the catalytic cycle rather than merely inhibiting DNA cleavage. pharmrxiv.de The observed differences in resistance mechanisms between aclacinomycin and adriamycin further underscore the need for detailed mechanistic studies specific to this compound, to uncover any unique pathways or interactions that contribute to its biological effects.

Development of Novel this compound Derivatives with Enhanced Mechanistic Specificity

The development of novel this compound derivatives with enhanced mechanistic specificity represents a crucial research direction. Structure-activity relationship (SAR) studies of anthracyclines, including aclacinomycin A, have demonstrated that modifications to both the sugar moiety and the aglycone can profoundly influence their activity, cytotoxicity, and genotoxicity. For instance, N-alkylation of the sugar moiety has been shown to abolish or significantly reduce mutagenic activity. Notably, N,N-dimethylation of the amino sugar moiety, as seen in L-rhodosamine (a component of aclacinomycin A), can lead to a loss of DNA damage activity while preserving histone eviction activity, potentially reducing cardiotoxicity, a major side effect of many anthracyclines.

Further research should focus on systematically exploring structural modifications to this compound to fine-tune its interactions with specific cellular targets, thereby enhancing its therapeutic index. The hydroxyl groups and side chains on the aglycone also play a significant role in determining the compound's potency and activity. Advanced approaches such as combinatorial biosynthesis and metabolic engineering are increasingly being employed to create novel anthracycline derivatives. Rational design and targeted modification of key enzymes within the this compound biosynthetic pathway hold promise for generating new compounds with improved properties, including enhanced mechanistic specificity and reduced off-target effects.

Advanced Metabolic Engineering for Sustainable Biosynthesis

The current industrial production of aclacinomycin A, and by extension, this compound, primarily relies on microbial fermentation, particularly using Streptomyces galilaeus. pharmrxiv.de However, existing fermentation yields are often low, necessitating substantial strain improvement efforts to meet market demand and ensure sustainable production. Advanced metabolic engineering and synthetic biology offer highly promising avenues for significantly enhancing the biosynthesis of this compound.

This research direction involves a deep understanding and precise manipulation of the biosynthetic pathways and key enzymes involved. The biosynthesis of anthracyclines, including aclacinomycin, involves complex polyketide synthase (PKS) complexes and a series of tailoring steps, such as glycosylation. Key genes and enzymes, such as AknB, AknC, AknD, AknE2, and AknF for aklavinone (B1666741) synthesis, AknOx for sugar oxidation, AknS/AknT for glycosylation, and AclP and AknX2 for N-methyltransferases, have been identified as critical components of the aclacinomycin biosynthetic pathway. Future efforts should focus on optimizing promoters, enzymes, and chassis cells, as well as manipulating signal-molecule-related genes to maximize production yields. Furthermore, strategies like the deletion of specific genes, such as matAB in Streptomyces coelicolor, have shown potential in improving biomass accumulation and anthracyclinone production. The heterologous expression of genes from various anthracycline biosynthetic gene clusters in engineered host strains could also lead to the efficient production of this compound and its novel analogs.

Investigation of Resistance Mechanisms at a Molecular Level

Drug resistance poses a significant challenge to the long-term efficacy of anthracycline-based therapies. Understanding the molecular mechanisms underlying resistance to this compound is paramount for developing strategies to overcome it. Research has indicated that aclacinomycin A exhibits different resistance mechanisms compared to other anthracyclines like doxorubicin (B1662922), and its activity is less dependent on the intracellular levels of topoisomerase II. pharmrxiv.de

One well-known mechanism of multidrug resistance involves P-glycoprotein (P-gp), an efflux pump that expels drugs from cells. Interestingly, aclacinomycin A is considered a weak substrate for P-gp, which may contribute to its reduced cross-resistance in certain cell lines compared to other anthracyclines. pharmrxiv.de Future research should aim to comprehensively characterize any specific efflux pumps, altered drug targets, or detoxification pathways that contribute to this compound resistance. This involves investigating genetic and epigenetic defects in malignant cells that can affect drug binding, enhance the repair of molecular damage, impair signal transduction, or stimulate pro-survival pathways. The discovery of unique DNA repair enzymes within bacterial biosynthetic gene clusters that confer self-resistance to genotoxic natural products highlights the complexity of resistance mechanisms and provides a potential avenue for identifying novel resistance factors relevant to this compound. A detailed molecular understanding of these resistance mechanisms will be crucial for designing more effective therapeutic strategies and combination therapies to circumvent drug resistance.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to elucidate the biosynthetic pathway of aclacinomycin N?

- Methodological Answer :

- Utilize Streptomyces mutant strains (e.g., Streptomyces galilaeus ATCC 31615) with disrupted deoxyhexose biosynthesis genes to identify pathway bottlenecks .

- Perform complementation assays using PCR-amplified glycosylation genes (e.g., aknQ, aknY, aknP) to restore sugar biosynthesis and confirm gene function .

- Employ HPLC and LC-MS to profile metabolites in mutant vs. wild-type strains, identifying intermediates like aklavinone or sugar-deficient derivatives .

Q. How can researchers structurally characterize this compound and its analogs?

- Methodological Answer :

- Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D-COSY, HSQC) and high-resolution mass spectrometry (HR-MS) to resolve planar structures and sugar moieties.

- Compare spectral data with known aclacinomycin analogs (e.g., aclacinomycin A) to identify differences in deoxyhexose or aminosugar substitutions .

Q. What in vitro assays are suitable for evaluating the cytotoxicity of this compound?

- Methodological Answer :

- Use cell viability assays (e.g., MTT, ATP-based luminescence) in cancer cell lines (e.g., leukemia, solid tumors) with dose-response curves (0.1–100 µM).

- Validate DNA intercalation via ethidium bromide displacement assays or topoisomerase inhibition studies .

- Predefine assay acceptance criteria (e.g., Z’ factor > 0.5) and include positive controls (e.g., doxorubicin) to ensure reproducibility .

Advanced Research Questions

Q. How can combinatorial biosynthesis be applied to engineer novel this compound derivatives?

- Methodological Answer :

- Identify and clone sugar biosynthesis gene clusters (e.g., aknZ aminotransferase) from Streptomyces species into heterologous hosts (e.g., S. lividans) .

- Co-culture engineered strains with precursor analogs (e.g., modified deoxyhexoses) to generate hybrid derivatives.

- Screen bioactivity using high-throughput cytotoxicity assays and structural validation via tandem MS .

Q. How should researchers address contradictions in reported mechanisms of action for this compound?

- Methodological Answer :

- Conduct cross-disciplinary validation:

- Compare DNA intercalation (via atomic force microscopy) with reactive oxygen species (ROS) generation assays (e.g., DCFH-DA probes) .

- Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes (e.g., apoptosis regulators) across cell models .

- Systematically review literature to isolate variables (e.g., cell type, exposure time) causing discrepancies .

Q. What strategies optimize in vivo pharmacokinetic studies for this compound?

- Methodological Answer :

- Design dose-escalation studies in rodent models with plasma sampling at critical timepoints (0.5, 2, 6, 24 h post-administration).

- Use LC-MS/MS to quantify parent compounds and metabolites, adjusting for tissue-specific bioavailability.

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .

Guidance for Rigorous Research Design

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including detailed reporting of animal/cell line sources and statistical methods .

- Data Management : Follow ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) for documentation and long-term data security .